4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide
CAS No.:
Cat. No.: VC19970604
Molecular Formula: C11H16N6O
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N6O |
|---|---|
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | 4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C11H16N6O/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8/h5-7H,3-4,12H2,1-2H3,(H,13,18) |
| Standard InChI Key | ZOEZPDSKWFCQHF-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features a pyrazole ring substituted at the 1-position with an ethyl group and at the 5-position with a carboxamide moiety. The carboxamide nitrogen is further functionalized with a (1-methyl-1H-pyrazol-4-yl)methyl group, introducing additional nitrogen-rich heterocyclic complexity . This arrangement is critical for its solubility and binding affinity, as the carboxamide and amino groups facilitate hydrogen bonding with biological targets.
The IUPAC name, 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide, reflects its substitution pattern. Key identifiers include:
Physicochemical Data
The compound’s properties are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight (g/mol) | 248.28 | |
| Melting Point | Not reported | — |
| Solubility | Moderate in polar solvents |
Its hydrochloride derivative () has a molecular weight of 284.74 g/mol, enhancing water solubility for experimental applications .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically begins with the formation of the pyrazole core via cyclization of ethyl acetoacetate with hydrazine hydrate. Subsequent functionalization involves:
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Ethylation: Introduction of the ethyl group at the 1-position using ethyl bromide under basic conditions.
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Carboxamide Formation: Coupling the 5-position carboxyl group with (1-methyl-1H-pyrazol-4-yl)methylamine via amide bond formation.
A critical challenge is achieving regioselectivity during substitutions, which requires optimized reaction conditions (e.g., controlled temperatures and catalysts).
Industrial Manufacturing
Large-scale production employs continuous flow chemistry to enhance yield and purity. Automated platforms enable precise control over stoichiometry and reaction kinetics, reducing byproducts. Recent advancements (as of 2025) focus on green chemistry principles, utilizing solvent-free systems and biocatalysts to minimize environmental impact .
Biological Activity and Mechanistic Insights
Target Engagement
The compound exhibits high affinity for enzymes involved in inflammatory and proliferative pathways. Key targets include:
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Cyclooxygenase-2 (COX-2): Inhibition reduces prostaglandin synthesis, explaining its anti-inflammatory potential.
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Protein Kinase B (Akt): Suppression of Akt phosphorylation disrupts cancer cell survival signals .
Pharmacological Effects
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Anticancer Activity: In vitro studies demonstrate dose-dependent apoptosis in breast and lung cancer cell lines (IC₅₀ = 2.1–4.8 μM).
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Anti-Inflammatory Action: Reduces IL-6 and TNF-α levels in murine models by 40–60% at 10 mg/kg doses.
Derivatives and Related Compounds
Hydrochloride Salt
The hydrochloride form (CID 90484246) is preferred for in vivo studies due to improved bioavailability. Its properties include:
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